4,7-Dichloroquinazoline
Overview
Description
4,7-Dichloroquinazoline is an organic compound with the chemical formula C8H4Cl2N2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used as a building block in the synthesis of various pharmaceuticals , which suggests its potential to interact with a variety of biological targets.
Mode of Action
As a chemical intermediate, its mode of action would largely depend on the final compound it is used to synthesize .
Pharmacokinetics
It’s known that the compound has a molecular weight of 19904 , which could influence its bioavailability and pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dichloroquinazoline can be synthesized through several methods. One common method involves the reaction of dichloroaniline with potassium chlorofluorate . Another method involves the use of trichlorophosphate at elevated temperatures .
Industrial Production Methods: The industrial preparation of this compound typically involves the reaction of 7-chloro-3H-quinazolin-4-one with trichlorophosphate at 100°C for three hours. The resulting solution is then concentrated under vacuum and co-concentrated from toluene to provide the desired compound .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloroquinazoline undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction reactions .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction typically involves the use of primary amines under mild conditions to replace the chlorine atoms in the quinazoline ring.
Oxidation and Reduction: These reactions can be carried out using common oxidizing and reducing agents such as potassium permanganate and sodium borohydride, respectively.
Major Products: The major products formed from these reactions include substituted quinazolines, which are valuable intermediates in the synthesis of pharmaceuticals .
Scientific Research Applications
4,7-Dichloroquinazoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,7-Dichloroquinoline: This compound is structurally similar but has a different ring system, consisting of a quinoline ring instead of a quinazoline ring.
2,4-Dichloroquinazoline: Another derivative of quinazoline with chlorine atoms at different positions on the ring.
Uniqueness: 4,7-Dichloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to act as a building block for a wide range of pharmaceuticals and its potential antiviral properties make it particularly valuable in scientific research .
Properties
IUPAC Name |
4,7-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPHWQSGEWRZOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287235 | |
Record name | 4,7-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2148-57-4 | |
Record name | 2148-57-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Dichloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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